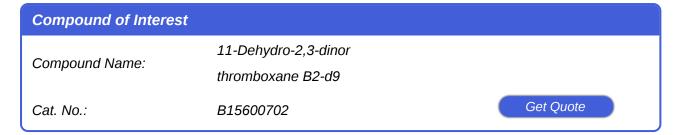


structure and properties of 11-Dehydro-2,3-dinor thromboxane B2-d9

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An In-Depth Technical Guide to 11-Dehydro-2,3-dinor Thromboxane B2-d9

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **11-Dehydro-2,3-dinor thromboxane B2-d9**, a critical tool in the study of eicosanoid signaling and platelet activation. We will delve into its structure, properties, and application, with a focus on its use as an internal standard in quantitative mass spectrometry-based assays.

Introduction and Biological Significance

11-Dehydro-2,3-dinor thromboxane B2-d9 is the deuterated form of 11-dehydro-2,3-dinor thromboxane B2, a prominent urinary metabolite of thromboxane B2 (TXB2).[1] TXB2 itself is the stable, inactive hydration product of the highly potent but unstable thromboxane A2 (TXA2). [2] TXA2 is a key mediator in thrombosis and hemostasis, causing irreversible platelet aggregation and vasoconstriction.[3]

Due to the short half-life of TXA2 and the potential for artificial TXB2 formation during blood sample collection, direct measurement is not feasible for assessing in vivo production.[4][5][6] Instead, researchers quantify stable downstream metabolites in plasma or urine, such as 11-



dehydro-TXB2 and 11-dehydro-2,3-dinor-TXB2, to get a reliable, time-integrated measure of systemic TXA2 synthesis.[1][2][5]

The deuterated standard, **11-Dehydro-2,3-dinor thromboxane B2-d9**, is indispensable for this work. It is used as an internal standard for the accurate quantification of the endogenous, non-labeled **11-**dehydro-2,3-dinor TXB2 by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[7][8] Its use corrects for sample loss during extraction and variations in instrument response, ensuring high precision and accuracy.

Structure and Physicochemical Properties

The structural integrity and well-defined properties of **11-Dehydro-2,3-dinor thromboxane B2-d9** are fundamental to its function as an analytical standard.

Quantitative Data Summary

The properties of the deuterated internal standard are summarized below, with data for its endogenous, non-deuterated counterpart provided for comparison.

Table 1: Properties of 11-Dehydro-2,3-dinor Thromboxane B2-d9



Property	Value	Reference
Formal Name	(Z)-5-((2R,3S,4S)-4- hydroxy-2-((S,E)-3- hydroxyoct-1-en-1-yl- 5,5,6,6,7,7,8,8,8-d ₉)-6- oxotetrahydro-2H-pyran-3- yl)pent-3-enoic acid	[7][9]
Molecular Formula	C18H19D9O6	[7]
Molecular Weight	349.5 g/mol	[7]
Purity	≥99% deuterated forms (d1-d9)	[7][9]
Formulation	A solution in methyl acetate	[7][9]
Storage	-20°C	[3]
Stability	≥ 2 years	[7]
SMILES	O[C@@H]1INVALID-LINK INVALID-LINKCC([2H]) ([2H])C([2H])([2H])C([2H]) ([2H])C([2H])([2H]) [2H]">C@@HOC(C1)=O	[7]

| InChl Key | PJAAKFHMQLYVGV-PAYANANYSA-N |[7] |

Table 2: Properties of 11-Dehydro-2,3-dinor Thromboxane B2 (Endogenous)



Property	Value	Reference
CAS Number	79250-60-5	[10]
Molecular Formula	C18H28O6	[10]
Molecular Weight	340.4 g/mol	[10]
Purity	≥98%	[10]
Formulation	A solution in methyl acetate	[10]
SMILES	O[C@@H]1INVALID-LINK INVALID-LINK CCCCC">C@@HOC(C1)=O	[10]

| InChi Key | PJAAKFHMQLYVGV-YCEKRRLLSA-N |[10] |

Metabolic Pathway

11-dehydro-2,3-dinor TXB2 is formed from TXB2 through a series of enzymatic reactions. This metabolic conversion is crucial for its role as a stable biomarker. The process involves initial dehydrogenation followed by beta-oxidation.



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Caption: Metabolic cascade from unstable Thromboxane A2 to stable urinary metabolites.

This pathway highlights how the measurement of 11-dehydro-2,3-dinor Thromboxane B2 provides a window into the upstream biological activity of TXA2, which is directly linked to platelet activation.[2][11]



Experimental Protocols: Quantification via LC-MS/MS

The use of **11-Dehydro-2,3-dinor thromboxane B2-d9** as an internal standard is central to the reliable quantification of its endogenous analogue in biological matrices like urine. A typical workflow involves solid-phase extraction (SPE) followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Detailed Methodology

- Sample Preparation:
 - Thaw 1 mL of urine sample (or standard/QC).
 - Spike the sample with a known amount (e.g., 50 μL) of 11-Dehydro-2,3-dinor thromboxane B2-d9 internal standard solution.[12]
 - Acidify the sample by adding 1.0 N Hydrochloric acid (HCl) and incubate for approximately
 30 minutes.[12] This step protonates the analyte.
 - Add methanol (MeOH) to the sample.[12]
- Solid-Phase Extraction (SPE):
 - Use a mixed-mode anion exchange (MAX) SPE plate.[12]
 - Conditioning: Condition the plate with a mixture of methanol and HCI.[12]
 - Loading: Load the prepared sample onto the SPE plate. The analyte binds via hydrophobic interaction.[12]
 - Washing (Hydrophilic Interferences): Wash the sorbent with an acidic solution of HCI, water, and MeOH.[12]
 - Washing (Hydrophobic Interferences): Wash with water, then shift the pH by adding an acetate buffer (pH 6.0) to create a carboxylate anion on the analyte, which then interacts

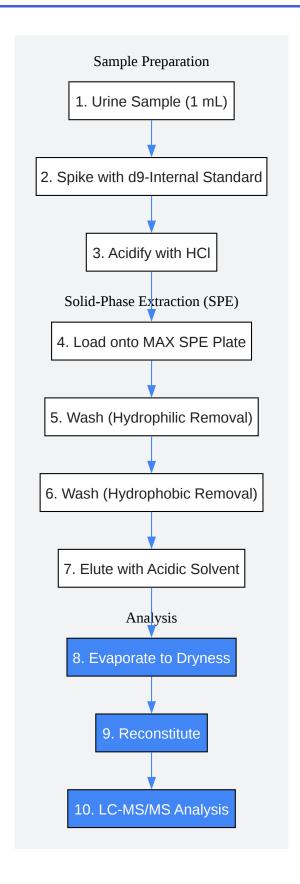


with the quaternary ammonium function of the sorbent.[12] Sequentially wash with water, methanol, acetonitrile, and dichloromethane (DCM).[12]

- Elution: Elute the analyte by shifting the pH again with an acidic solution (e.g.,
 DCM/Formic acid). This protonates the analyte, releasing it from the sorbent.[12]
- Final Processing & Analysis:
 - Evaporate the eluted sample to dryness under a stream of nitrogen.
 - Reconstitute the residue in a suitable solvent mixture (e.g., water/methanol) for injection.
 [12]
 - Analyze using an LC-MS/MS system, typically with a C18 column and operating in negative ion mode with atmospheric pressure chemical ionization (APCI).[12]
 - Monitor the specific mass-to-charge ratio (m/z) transitions for both the analyte and the deuterated internal standard (e.g., m/z 367.0 -> 161.0 for the analyte).[12]

Experimental Workflow Diagram





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Caption: General workflow for quantifying thromboxane metabolites using SPE and LC-MS/MS.



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